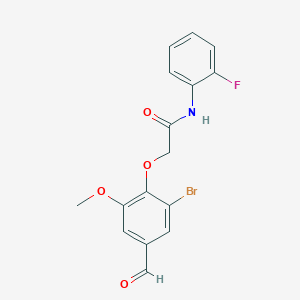

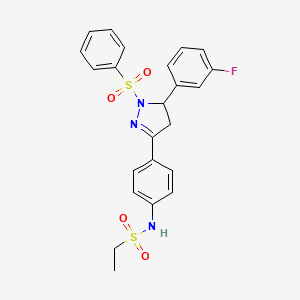

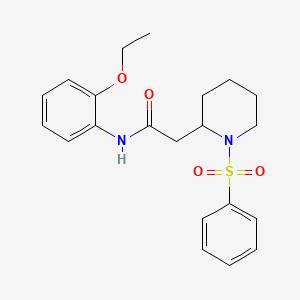

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of acetamide derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, such as anticonvulsants, and their use in analytical chemistry for the detection of biologically active molecules .

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions, including bromination, acetylation, and the formation of amide bonds. For instance, the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" was achieved through regioselective bromination, yielding an 84% product . Similarly, "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was synthesized from p-acetamidophenol via alkylation and nitration, with the alkylation step optimized to a 77.42% yield . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate fluorophenyl and formyl substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide bonds and substituted phenyl rings. For example, "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" has a dihedral angle of 76.55° between the bromophenyl fragment and the acetamide unit, and a 50.88° angle between the two benzene rings . These structural details are crucial for understanding the three-dimensional conformation of the molecules, which influences their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including esterification and hydrogen bonding. The compound "2-Bromoacetyl-6-methoxynaphthalene" reacts with carboxylic acids to form fluorescent esters, which are useful in HPLC analysis . Intermolecular hydrogen bonds and C-H...π contacts are also common in these molecules, contributing to their stability and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing bromine atoms and electron-donating methoxy groups affects the electron distribution within the molecule, as seen in "2-(3-Bromo-4-methoxyphenyl)acetic acid" . The spectroscopic properties, such as fluorescence, are also important for analytical applications . Additionally, molecular docking studies, like those performed on "2-(2-Formylphenoxy)acetamide," can predict the antiviral activity of these compounds against targets like SARS-CoV-2 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide has been a part of various pharmacological studies. For instance, a study by Rani et al. (2016) involved the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having a similar nucleus. These compounds showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with certain derivatives exhibiting activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Synthesis and Antimicrobial Profile

The antimicrobial properties of similar compounds have been a focus of research. Fuloria et al. (2014) synthesized derivatives that went through esterification and hydrazination processes, leading to compounds with significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Anticonvulsant and Antidepressant Activity

Compounds with a similar structure have been synthesized and tested for their anticonvulsant and antidepressant activities. Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, which showed promising results in reducing the duration of immobility times in mice, indicating potential antidepressant effects. Additionally, these compounds were protective against pentylenetetrazloe-induced seizures, demonstrating anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).

Propiedades

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKAOJVHOLEQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)